molecular formula C25H36N4O7 B12546726 N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline CAS No. 671818-12-5

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline

Cat. No.: B12546726
CAS No.: 671818-12-5
M. Wt: 504.6 g/mol
InChI Key: CTDXESLSKIDIAX-WDSOQIARSA-N
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Description

This compound is a synthetic tetrapeptide featuring a benzyloxycarbonyl (Cbz) protective group on the N-terminus. Its structure comprises:

  • L-Alanine: A non-polar, α-amino acid.
  • L-Valine: A branched-chain aliphatic amino acid.
  • 2-Methylalanine (α-Methylalanine): A non-proteinogenic amino acid with a methyl substitution at the α-carbon, conferring steric hindrance and conformational rigidity.
  • L-Proline: A cyclic imino acid that introduces structural constraints.

The Cbz group (benzyloxycarbonyl) is widely used in peptide synthesis to protect amine functionalities during solid-phase or solution-phase synthesis. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in protease inhibitor development and targeted drug delivery systems .

Properties

CAS No.

671818-12-5

Molecular Formula

C25H36N4O7

Molecular Weight

504.6 g/mol

IUPAC Name

(2S)-1-[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H36N4O7/c1-15(2)19(21(31)28-25(4,5)23(34)29-13-9-12-18(29)22(32)33)27-20(30)16(3)26-24(35)36-14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-19H,9,12-14H2,1-5H3,(H,26,35)(H,27,30)(H,28,31)(H,32,33)/t16-,18-,19-/m0/s1

InChI Key

CTDXESLSKIDIAX-WDSOQIARSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-proline, is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid, 2-methylalanine, is coupled to the exposed amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-valine and L-alanine.

    N-terminal protection: The benzyloxycarbonyl group is attached to the N-terminus of the peptide.

    Cleavage: The peptide is cleaved from the resin support using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

    Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.

    Reduction: The peptide can be reduced to remove the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.

Major Products

    Hydrolysis: L-alanine, L-valine, 2-methylalanine, and L-proline.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Deprotected peptide.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline has various scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxycarbonyl group can protect the peptide from degradation, allowing it to reach its target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cbz Protection

(a) ((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoyl)-L-proline (Acid 4)
  • Structure : Features a cyclohexyl group instead of valine and 2-methylalanine.
  • Molecular Weight : 693.5 g/mol (MS data) .
  • Applications : Used as an intermediate in antiviral drug synthesis, highlighting the role of hydrophobic residues in target binding .
(b) N-Carbobenzoxy-L-alanine
  • Structure : A simpler Cbz-protected alanine derivative.
  • Molecular Weight : 285.33 g/mol .
  • Key Differences : Lacks the valine, 2-methylalanine, and proline residues, making it less sterically hindered.
  • Applications : Primarily employed as a building block in peptide synthesis rather than as a bioactive compound .
(c) N-Benzyloxycarbonyl-L-alaninol
  • Structure: Cbz-protected alaninol (an alcohol derivative of alanine).
  • Molecular Weight : 209.25 g/mol .
  • Solubility: Soluble in ethanol, unlike the tetrapeptide, which likely requires polar aprotic solvents (e.g., DMF) due to higher molecular complexity .

Functional Analogues in Medicinal Chemistry

(a) GC376 (C21H31N3O8S)
  • Structure : A dipeptidyl transition-state inhibitor with a sulfonic acid group.
  • Key Differences : The sulfonic acid moiety enhances aqueous solubility, whereas the target compound’s hydrophobicity may limit bioavailability. GC376 is used clinically as a protease inhibitor, underscoring the importance of charged groups in drug design .
(b) Biotin-PEG(4)-Q5T (C44H80N8O13)
  • Structure : Includes a PEG linker and biotin tag for targeted delivery.
  • Key Differences: The PEG spacer improves solubility and reduces immunogenicity, a feature absent in the target compound. Such modifications are critical for in vivo applications .

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound Not Provided ~800 (estimated) Cbz, tetrapeptide, 2-methylalanine Protease inhibitor intermediate
Acid 4 C44H80N8O13 693.5 Cbz, cyclohexyl, proline Antiviral drug synthesis
N-Carbobenzoxy-L-alanine C17H19NO3 285.33 Cbz, alanine Peptide synthesis building block
GC376 C21H31N3O8S 485.55 Sulfonic acid, dipeptide Clinical protease inhibitor

Research Findings and Implications

  • Role of 2-Methylalanine : The methyl substitution in the target compound likely reduces enzymatic degradation compared to standard alanine residues, enhancing metabolic stability .
  • Hydrophobicity vs. Solubility : The absence of charged groups (e.g., sulfonic acid in GC376) may limit the target compound’s solubility but improve cell membrane penetration .

Biological Activity

N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is a synthetic compound that falls within the category of proline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C25H36N4O7
  • Molecular Weight : 504.6 g/mol
  • Structural Characteristics : The compound features a benzyloxycarbonyl (Cbz) group, which is known for enhancing the stability and solubility of peptides.

Enzyme Inhibition

Research indicates that proline derivatives, including this compound, may act as inhibitors of specific enzymes. Notably, studies on related compounds have demonstrated significant inhibition of prolidase, an enzyme crucial for collagen metabolism.

  • Prolidase Inhibition :
    • A study highlighted that N-benzyloxycarbonyl-L-proline (a related compound) inhibited prolidase activity in vitro and in vivo, suggesting potential applications in treating prolidase deficiency disorders characterized by connective tissue abnormalities .
    • The inhibition was observed at a concentration of 6 mM, achieving up to 90% inhibition in cultured fibroblasts .

Therapeutic Implications

The biological activity of this compound extends to potential therapeutic applications:

  • Diabetes Treatment :
    • Proline derivatives are being explored for their role in managing metabolic syndromes, including diabetes. They may interact with various pathways involved in glucose metabolism and insulin sensitivity .
  • Anti-inflammatory Properties :
    • Some studies suggest that compounds similar to this compound exhibit anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation .

Case Study: Prolidase Deficiency

A significant study investigated the effects of N-benzyloxycarbonyl-L-proline on fibroblasts from patients with prolidase deficiency. Findings indicated that long-term exposure led to mitochondrial depolarization and increased cellular death, highlighting the compound's potent biological effects .

Comparative Analysis with Related Compounds

Compound NameProlidase InhibitionTherapeutic PotentialMolecular Weight
This compoundYesDiabetes, Anti-inflammatory504.6 g/mol
N-benzyloxycarbonyl-L-prolineYesConnective tissue disorders229.27 g/mol
N-Boc-trans-4-hydroxy-L-proline methyl esterModerateNot extensively studied245.28 g/mol

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